N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chlorophenyl substituent at the pyrazolo-pyrimidine core and a 2,3-dimethoxybenzamide group linked via a pyrazole ring. The 3-chlorophenyl group may enhance lipophilicity and target binding, while the dimethoxybenzamide moiety could influence solubility and metabolic stability.
Properties
Molecular Formula |
C24H20ClN7O3 |
|---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C24H20ClN7O3/c1-14-10-20(29-24(33)17-8-5-9-19(34-2)21(17)35-3)32(30-14)23-18-12-28-31(22(18)26-13-27-23)16-7-4-6-15(25)11-16/h4-13H,1-3H3,(H,29,33) |
InChI Key |
GZLVMCBWKAUOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide” typically involves multi-step reactions starting from commercially available precursors. A general synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate pyrazole and pyrimidine precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the dimethoxybenzamide moiety: This can be accomplished through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound “N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide possess significant anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis (programmed cell death) and inhibit cell cycle progression in various cancer cell lines. This action is primarily due to its ability to interact with specific kinases involved in cell signaling pathways that regulate growth and survival .
-
Case Studies :
- A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines could inhibit the proliferation of human cancer cells, suggesting that modifications to the structure can enhance potency against specific tumor types .
- Another investigation highlighted the compound's potential as an inhibitor of cancer cell migration and invasion, which are critical factors in metastasis .
Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine scaffold has also been associated with antimicrobial activity.
- In Vitro Studies : Preliminary studies suggest that this compound exhibits activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Potential in Neurological Disorders
Emerging research suggests that compounds within this class may also have neuroprotective effects.
- Neuroprotection : Some studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Influenza Virus Inhibition
Recent investigations have explored the antiviral potential of related compounds against influenza viruses.
Mechanism of Action
The mechanism of action of “N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from recent literature, focusing on structural variations, physicochemical properties, and synthetic approaches.
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Implications
Substituent Effects on Aromatic Rings The target compound’s 3-chlorophenyl group contrasts with the 2,3-dimethylphenyl substituent in . Chlorine’s electronegativity may improve binding affinity in hydrophobic enzyme pockets compared to methyl groups. The 2,3-dimethoxybenzamide in the target compound differs from the 4-ethoxybenzamide in .
Core Structure Variations The thieno[3,2-d]pyrimidine hybrid in replaces the benzamide group with a fused heterocyclic system. This modification likely alters electronic properties and solubility, though its 82% synthesis yield suggests robust scalability . The chromen-4-one-linked compound in introduces a fluorinated chromen moiety, which may confer fluorescence properties or improved kinase selectivity. Its lower synthesis yield (28%) highlights synthetic challenges with complex substituents .
Physicochemical and Biological Data The fluorinated chromen derivative in exhibits a higher molecular weight (589.1 vs. ~528 in ) and a defined melting point (175–178°C), suggesting crystallinity suitable for formulation. No biological data are reported for the target compound, but analogs like with fluorinated benzamide groups demonstrate kinase inhibition in prior studies .
Biological Activity
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
- Substituents : The presence of a 3-chlorophenyl group and a 2,3-dimethoxybenzamide moiety enhances its pharmacological profile.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 404.86 g/mol.
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. Various studies have demonstrated their ability to inhibit key kinases involved in cancer progression:
- Mechanism of Action : The compound acts as an inhibitor of the p70S6 kinase pathway, which is crucial in cell growth and proliferation. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Antiparasitic and Antifungal Activity
The pyrazolo[3,4-d]pyrimidine scaffold has also been linked to antiparasitic and antifungal effects. Specifically:
- Case Study : A derivative of this class was tested against various fungal strains and exhibited notable antifungal activity, suggesting that modifications to the scaffold can enhance its efficacy against pathogens .
Inhibition of Glycine Transporters
Recent studies have explored the compound's role as a glycine transporter 1 (GlyT1) inhibitor. This inhibition can have implications for treating neurological disorders such as schizophrenia:
- Research Findings : The compound was shown to effectively inhibit GlyT1 in vitro, leading to increased synaptic glycine levels which may improve neurotransmission .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of p70S6 kinase pathway | |
| Antifungal | Disruption of fungal cell wall synthesis | |
| GlyT1 Inhibition | Increased synaptic glycine levels |
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models.
- Antifungal Activity : Another investigation reported that modifications on the benzamide portion significantly enhanced antifungal activity against Candida species.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
